6-(Bromomethyl)-2-methylquinoline
Overview
Description
6-(Bromomethyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 6-position and a methyl group at the 2-position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group can participate in oxidative addition with formally electrophilic organic groups . This results in the formation of a new carbon-carbon bond .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, influencing the drug’s bioavailability and therapeutic efficacy .
Result of Action
The compound’s potential to form new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize complex organic molecules .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2-methylquinoline can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the bromomethylation of 2-methylquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-methylquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
6-(Bromomethyl)-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methylquinoline: Lacks the bromomethyl group, affecting its reactivity and applications.
6-Bromoquinoline: Lacks the methyl group at the 2-position, influencing its chemical properties and biological activities.
Uniqueness
6-(Bromomethyl)-2-methylquinoline is unique due to the presence of both the bromomethyl and methyl groups, which enhance its reactivity and versatility in chemical reactions. This dual substitution pattern allows for a wide range of synthetic modifications and applications in various fields.
Properties
IUPAC Name |
6-(bromomethyl)-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHQYZZYJSBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383702 | |
Record name | 6-(bromomethyl)-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141848-60-4 | |
Record name | 6-(bromomethyl)-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 141848-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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